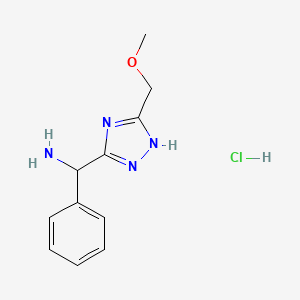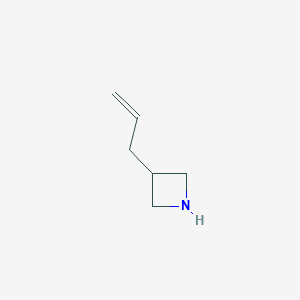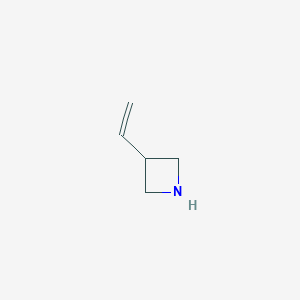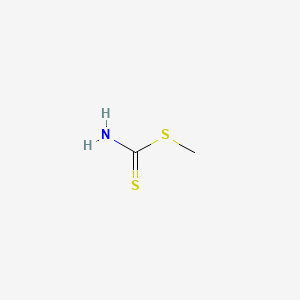
Carbamodithioic acid, methyl ester
Vue d'ensemble
Description
Carbamodithioic acid, methyl ester is an organic compound with the molecular formula C₂H₅NS₂ . It is a derivative of carbamodithioic acid where the hydrogen atom is replaced by a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, methyl ester can be synthesized through the reaction of carbon disulfide with methylamine. The reaction typically occurs in an aqueous medium under controlled temperature conditions. The general reaction is as follows:
CS2+CH3NH2→CH3NHCS2H
The product is then treated with a methylating agent such as methyl iodide to form this compound:
CH3NHCS2H+CH3I→CH3NHCS2CH3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents but with optimized conditions to maximize yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamodithioic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioic acid derivatives.
Applications De Recherche Scientifique
Carbamodithioic acid, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pesticides and rubber chemicals.
Mécanisme D'action
The mechanism of action of carbamodithioic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by modifying thiol groups in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamodithioic acid, diethyl ester
- Carbamodithioic acid, dimethyl ester
- Carbamodithioic acid, ethyl ester
Uniqueness
Carbamodithioic acid, methyl ester is unique due to its specific methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other carbamodithioic acid derivatives may not be as effective.
Propriétés
IUPAC Name |
methyl carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NS2/c1-5-2(3)4/h1H3,(H2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMHQXSIADFDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407347 | |
| Record name | Methyl dithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16696-83-6 | |
| Record name | Methyl-dithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016696836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl dithiocarbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl dithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (methylsulfanyl)carbothioamidev | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL-DITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55293L83DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dithiocarbamates are known to interfere with essential metal-containing enzymes in fungi, bacteria, plants, and mammals. [] This occurs through the chelation of metal ions, particularly copper and zinc, which are crucial for the function of various enzymes. [] This disruption of enzymatic activity leads to a cascade of downstream effects, ultimately resulting in the inhibition of growth or other biological processes.
A: Dithiocarbamates inhibit a variety of enzymes, including those involved in respiration, lipid metabolism, and detoxification processes. [] For instance, they can inhibit cytochrome P450 enzymes, which play a crucial role in the detoxification of xenobiotics. [] This inhibition can have significant consequences, as it can lead to the accumulation of toxic compounds within cells.
ANone: The molecular formula of methyl dithiocarbamate is C3H7NS2, and its molecular weight is 121.21 g/mol.
A: Yes, various spectroscopic techniques have been employed to characterize the structure of methyl dithiocarbamate and related compounds. NMR spectroscopy, including both proton (1H NMR) and carbon-13 (13C NMR), has been used to study the conformation and rotational barriers around the thioamide C-N bond. [] Infrared spectroscopy (IR) has also been utilized to identify functional groups and analyze the interactions between methyl dithiocarbamate and metal ions. [, ]
A: Research indicates that substituting PVC with N,N-dialkyl dithiocarbamates, including methyl dithiocarbamate, significantly enhances its radiation stability. [, ] For instance, PVC films containing 17.5 mol% of N,N-diethyl dithiocarbamate groups exhibited a remarkably low G value of 0.10 for gas evolution after irradiation, indicating enhanced stability. []
A: Methyl dithiocarbamates serve as versatile intermediates in organic synthesis. For example, they react with amines to produce thiourea derivatives and with hydrazine to yield thiohydrazides. [] These reactions are valuable for constructing heterocyclic compounds with diverse applications in medicinal chemistry and materials science.
A: Yes, computational chemistry has played a role in understanding the properties and behavior of methyl dithiocarbamate. For instance, theoretical energy calculations, such as CNDO/2 and EHT, have been employed in conjunction with NMR data to investigate the conformational preferences and rotational barriers of methyl dithiocarbamate esters. [] These studies provide insights into the molecular structure and dynamics of this compound.
A: The biological activity of dithiocarbamates is significantly influenced by structural modifications. Researchers have synthesized a series of structurally diverse S-methyl dithiocarbamates with varying indolyl, biphenyl, and benzimidazolyl moieties to investigate their antifungal activity. [] These studies demonstrated that alterations in the substituent groups attached to the dithiocarbamate core significantly impact antifungal potency.
A: SAR investigations have led to the identification of specific structural features that enhance the activity of dithiocarbamates. For example, in the context of antifungal agents, incorporating bulky and electron-withdrawing groups on the aromatic rings of dithiocarbamates has been shown to improve their potency against certain fungal pathogens. [] Furthermore, introducing heterocyclic moieties, such as quinolines and isoquinolines, has yielded compounds with enhanced inhibitory activity against specific fungal enzymes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


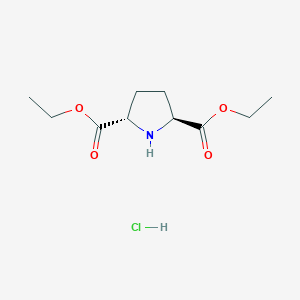
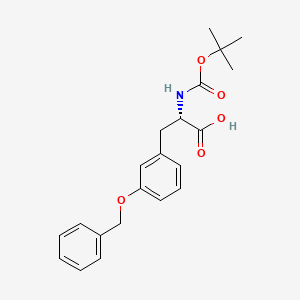
![[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate;hydrochloride](/img/structure/B1652896.png)
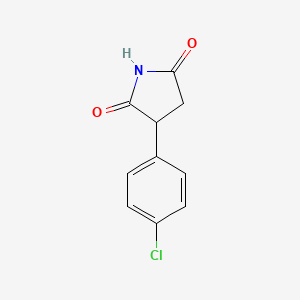
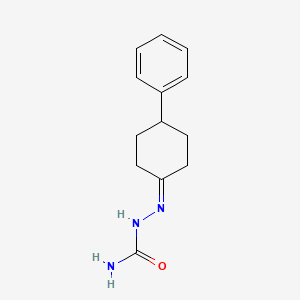
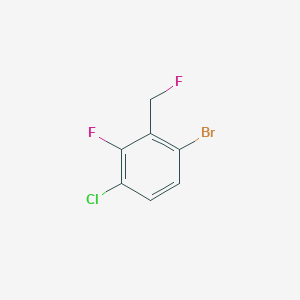
![8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol](/img/structure/B1652904.png)
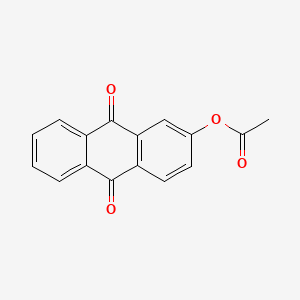
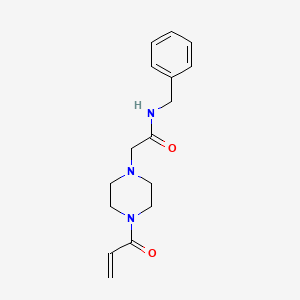
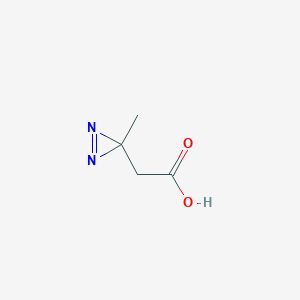
![2-[(2s)-Pyrrolidin-2-yl]acetamide](/img/structure/B1652909.png)
